molecular formula C14H23NO3 B1444304 trans-N-Boc-octahydro-isoquinolin-6-one CAS No. 146610-24-4

trans-N-Boc-octahydro-isoquinolin-6-one

Cat. No.: B1444304
CAS No.: 146610-24-4
M. Wt: 253.34 g/mol
InChI Key: MNWQGQXNDLLERG-WDEREUQCSA-N
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Description

trans-N-Boc-octahydro-isoquinolin-6-one: is a cyclic amino acid with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-octahydro-isoquinolin-6-one typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by cyclization to form the octahydro-isoquinolin-6-one structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-N-Boc-octahydro-isoquinolin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-N-Boc-octahydro-isoquinolin-6-one is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical properties make it a promising candidate for the development of new pharmaceuticals.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-N-Boc-octahydro-isoquinolin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

    trans-BOC-OH: Another cyclic amino acid with similar structural features.

    Benzimidazo[2,1-a]isoquinolin-6(5H)-one: A structurally unique class of tetracyclic N-heterocycles with diverse biological activities.

Uniqueness: trans-N-Boc-octahydro-isoquinolin-6-one is unique due to its specific cyclic structure and the presence of the Boc protecting group. This combination of features imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

146610-24-4

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl (4aS,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m0/s1

InChI Key

MNWQGQXNDLLERG-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@@H]2C1

SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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